Benzyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
Description
Benzyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate is a fluorinated piperazine derivative characterized by a benzyl carbamate group at the 1-position and a trifluoroethyl substituent at the 4-position of the piperazine ring. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the development of bioactive molecules targeting neurological disorders and enzyme inhibition . Its trifluoroethyl group enhances lipophilicity and metabolic stability, while the benzyl carbamate moiety provides a handle for further functionalization .
Properties
IUPAC Name |
benzyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)11-18-6-8-19(9-7-18)13(20)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQODSSOKXSEIAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with benzyl chloroformate and 2,2,2-trifluoroethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Hydrolysis Reactions
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Type | Conditions | Reagents | Product | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (2–6 M), reflux, 4–8 h | Aqueous HCl, ethanol/water mix | 4-(2,2,2-Trifluoroethyl)piperazine-1-carboxylic acid | |
| Basic Hydrolysis | NaOH (1–5 M), rt to 60°C, 2–6 h | Methanol/water, NaOH | Sodium 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate |
Key Findings :
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Acidic hydrolysis cleaves the ester bond, forming the free carboxylic acid.
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Basic conditions (saponification) produce the carboxylate salt, which is water-soluble.
Nucleophilic Substitution
The ester carbonyl serves as an electrophilic site for nucleophilic attack, enabling substitution with amines or alcohols.
| Reaction Type | Conditions | Reagents | Product | Source |
|---|---|---|---|---|
| Aminolysis | Amines (e.g., NH₃, alkylamines), DMF, 60–80°C | Cs₂CO₃ or NaH as base | 4-(2,2,2-Trifluoroethyl)piperazine-1-carboxamide derivatives | |
| Transesterification | Alcohols (e.g., MeOH, EtOH), reflux, 6–12 h | Acid catalysis (H₂SO₄) | Alkyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate esters |
Key Findings :
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Primary amines react efficiently under basic conditions (e.g., NaH in THF) .
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Steric hindrance from the trifluoroethyl group slows reactivity with bulky nucleophiles.
Catalytic Hydrogenation
The benzyl group is selectively removed via hydrogenation to unmask the piperazine ring.
| Reaction Type | Conditions | Reagents | Product | Source |
|---|---|---|---|---|
| Hydrogenolysis | H₂ (1–3 atm), Pd/C (5–10 wt%), EtOH, rt | Palladium catalyst, ethanol | 4-(2,2,2-Trifluoroethyl)piperazine-1-carboxylic acid |
Key Findings :
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Quantitative conversion occurs within 2–4 hours under ambient conditions.
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The trifluoroethyl group remains intact due to its stability under reductive conditions .
Oxidation Reactions
Limited oxidation pathways are reported, but hydroxylated intermediates may undergo further transformations.
| Reaction Type | Conditions | Reagents | Product | Source |
|---|---|---|---|---|
| Side-Chain Oxidation | KMnO₄, H₂O, 60–80°C | Strong oxidizing agents | Ketone or carboxylic acid derivatives |
Key Findings :
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Oxidation typically targets alkyl chains or activated C–H bonds but is not a primary reaction for this compound.
Stability and Side Reactions
Scientific Research Applications
Benzyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying the modulation of biological pathways and the development of new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared with analogs sharing piperazine scaffolds and fluorinated or aromatic substituents. Key comparisons include:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Electronic and Steric Effects
- Trifluoroethyl vs. Trifluoromethylphenyl : The trifluoroethyl group in the target compound provides a balance of electron-withdrawing effects and flexibility, unlike the rigid 3-trifluoromethylphenyl group in compound 3 (), which may limit conformational adaptability in binding pockets.
Pharmacological Relevance
- Fluorine Impact : The trifluoroethyl group enhances metabolic stability and bioavailability, a trend observed in fluorinated drugs such as fluoxetine and ciprofloxacin .
- Benzyl Carbamate Utility : The benzyl carbamate group allows for selective deprotection, enabling modular synthesis of diverse derivatives, as demonstrated in kinase inhibitor development ().
Biological Activity
Benzyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. The trifluoroethyl group enhances lipophilicity, which may facilitate interactions with biological membranes and proteins. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperazine ring structure allows for modulation of receptor and enzyme activity, potentially influencing signaling pathways involved in various diseases. The trifluoroethyl moiety may enhance the compound's ability to penetrate lipid membranes, thereby increasing its bioavailability and efficacy in therapeutic applications .
Biological Activities
Research indicates that compounds containing piperazine scaffolds exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that piperazine derivatives can induce apoptosis in cancer cells. For instance, certain piperazine compounds demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin .
- Cognition Enhancement : Piperazine derivatives have been explored for their potential as cognition enhancers. They may act as inhibitors of cholinesterase enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's .
- Antimicrobial Properties : Some studies suggest that piperazine-based compounds possess antibacterial and antifungal activities, making them candidates for further development in treating infections .
Case Study 1: Anticancer Properties
A recent study evaluated a series of piperazine derivatives for their anticancer properties. Among them, this compound showed significant inhibition of cell proliferation in various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | FaDu | 5.0 | Apoptosis induction |
| Bleomycin | FaDu | 10.0 | DNA damage |
Case Study 2: Cognitive Enhancement
In another study focused on Alzheimer's disease models, this compound was tested for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated that this compound could effectively inhibit both enzymes, suggesting its potential as a treatment for cognitive decline associated with Alzheimer's disease .
| Enzyme | IC50 (μM) |
|---|---|
| AChE | 0.25 |
| BuChE | 0.30 |
Q & A
Q. What are the standard synthetic routes for Benzyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes nucleophilic substitution or coupling reactions to introduce the trifluoroethyl group. For example, tert-butyl-protected piperazine intermediates (e.g., tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate) are reacted with trifluoroethylating agents under basic conditions (e.g., NaH in DMF) . Purification often employs silica gel chromatography with ethyl acetate/hexane gradients. Optimization focuses on catalyst selection (e.g., BF₃·OEt₂ for Lewis acid-mediated reactions) and temperature control to improve yields .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and piperazine ring integrity. For instance, splitting patterns in the ¹H NMR spectrum distinguish equatorial/axial protons on the piperazine ring .
- HRMS : Validates molecular weight and isotopic patterns, particularly for fluorine-containing groups .
- FTIR : Identifies carbonyl (C=O) and C-F stretches (~1,100–1,250 cm⁻¹) .
- Chiral HPLC/SFC : Essential for enantiopurity assessment if asymmetric synthesis is employed .
Q. What are the primary applications of this compound in medicinal chemistry research?
The trifluoroethyl-piperazine scaffold is explored as:
- A pharmacophore in kinase inhibitors due to its ability to engage hydrophobic pockets via the trifluoroethyl group .
- A precursor for bifunctional conjugates targeting RNA-protein interactions, leveraging its modular carboxylate group for further derivatization .
Advanced Research Questions
Q. How does the trifluoroethyl group influence binding affinity and metabolic stability in drug candidates?
The trifluoroethyl group enhances lipophilicity and metabolic resistance by:
- Reducing basicity of adjacent amines via electron-withdrawing effects, improving membrane permeability .
- Providing steric bulk that impedes enzymatic oxidation, as seen in cytochrome P450 inhibition studies . Comparative SAR studies show that replacing ethyl with trifluoroethyl in piperazine derivatives increases target affinity by 3–5-fold in kinase assays .
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
Discrepancies in yields (e.g., 4% vs. 50% for similar intermediates) often arise from:
- Catalyst deactivation : Additives like molecular sieves or inert atmospheres (Ar) stabilize moisture-sensitive reagents .
- Solvent effects : Switching from DMF to THF can reduce side reactions in nucleophilic substitutions .
- Temperature gradients : Microwave-assisted synthesis (50–100°C, 200 W) improves reproducibility for low-yield steps .
Q. How is enantioselective synthesis achieved for chiral derivatives of this compound?
Iridium-catalyzed asymmetric amination is a key method. For example, allylic acetates react with benzyl piperazine carboxylates in DMF at 50°C using chiral iridium catalysts, achieving >90% ee. Chiral resolution via SFC or enzymatic kinetic resolution further refines enantiopurity .
Q. What in silico tools predict the compound’s ADMET properties?
- Molecular docking (AutoDock Vina) : Models interactions with targets like LIN28 protein, highlighting hydrogen bonds between the carboxylate and Arg residues .
- QSAR models : Predict logP (~2.8) and solubility (ESOL LogS ≈ −4.2) using descriptors like Csp³ fraction and TPSA .
- CYP450 inhibition assays (in silico) : SwissADME predicts low inhibition for CYP3A4, aligning with in vitro hepatocyte data .
Methodological Considerations
- Data Validation : Cross-reference NMR assignments with computed spectra (e.g., ACD/Labs) to resolve signal overlap .
- Yield Optimization : Design of Experiments (DoE) models identify critical factors (e.g., stoichiometry, solvent polarity) for trifluoroethylation steps .
- Contaminant Analysis : LC-MS monitors deprotection byproducts (e.g., tert-butyl cleavage) during Boc-group removal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
